

# Chalcose: A Key Neutral Sugar Moiety in the Macrolide Antibiotic Chalcomycin

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## Compound of Interest

Compound Name: Chalcose

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## Abstract

Chalcomycin, a 16-membered macrolide antibiotic produced by *Streptomyces bikiniensis*, presents a unique structural deviation from many clinically significant macrolides.<sup>[1][2]</sup> A key feature of chalcomycin is the presence of the neutral sugar D-**chalcose**, in place of the more common amino sugars like mycaminose or desosamine.<sup>[2][3]</sup> This structural distinction, along with a 2,3-trans double bond in the macrolactone ring, is believed to contribute to its distinct biological activity profile.<sup>[2][3]</sup> This technical guide provides a comprehensive overview of **chalcose** as a critical component of chalcomycin, detailing its structure, biosynthesis, and role in the antibiotic's mechanism of action. The guide also includes a compilation of quantitative bioactivity data and detailed experimental protocols relevant to the study of chalcomycin.

## Introduction to Chalcomycin and the Significance of Chalcose

Chalcomycin is a macrolide antibiotic first identified in the late 1950s from the soil bacterium *Streptomyces bikiniensis*.<sup>[1]</sup> It exhibits a range of antimicrobial activity, primarily against Gram-positive bacteria and certain *Mycoplasma* species.<sup>[1][2]</sup> The defining characteristic of chalcomycin is its chemical structure, which includes two deoxysugars, D-**chalcose** and D-mycinose, attached to a 16-membered macrolactone ring.<sup>[4][5]</sup>

The presence of the neutral sugar D-**chalcose** at the C-5 position of the macrolactone ring is particularly noteworthy.[2][6] In many other well-known 16-membered macrolides, such as tylosin, this position is occupied by an amino sugar, which is often crucial for their interaction with the bacterial ribosome.[2][6] The absence of the positively charged amino group in **chalcose** suggests that chalcomycin may have a nuanced mechanism of interaction with its ribosomal target.[2][6]

## Chemical Structure and Physicochemical Properties

Chalcomycin is a complex macrolide with distinct physicochemical properties that influence its solubility, stability, and pharmacokinetic profile.

Table 1: Physicochemical Data for Chalcomycin

Property	Value
Molecular Formula	C35H56O14
Molecular Weight	696.8 g/mol
Appearance	White crystalline solid
Melting Point	223-227 °C
Solubility	Soluble in methanol, ethanol, chloroform; slightly soluble in water

## Biosynthesis of Chalcomycin with a Focus on Chalcose

The biosynthesis of chalcomycin is governed by a large polyketide synthase (PKS) gene cluster spanning over 60 kb in *S. bikiniensis*. [4][7] This cluster contains the genes necessary for the synthesis of the polyketide backbone, the deoxysugars, and subsequent modifications. [4][8]

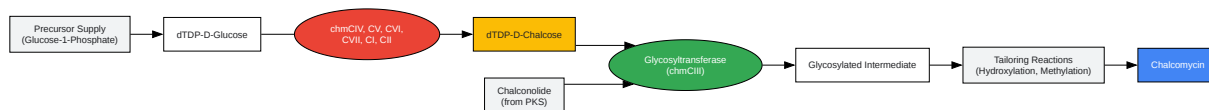
The biosynthesis of dTDP-D-**chalcose** is a multi-step enzymatic process. The chalcomycin gene cluster contains a set of genes homologous to enzymes involved in deoxysugar biosynthesis.[4]

Table 2: Putative Genes Involved in D-**Chalcose** Biosynthesis in *S. bikiniensis*

Gene	Proposed Function	Homology
chmCVI	dTDP-D-glucose synthase	Erythromycin biosynthesis (EryBI)
chmCIV	dTDP-glucose 4,6-dehydratase	Oleandomycin biosynthesis (OleN1)
chmCV	dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase	Erythromycin biosynthesis (EryBIV)
chmCVII	dTDP-4-keto-rhamnose reductase	Avermectin biosynthesis (AveBI)
chmCI	O-methyltransferase	Tylosin biosynthesis (TylF)
chmCII	C-methyltransferase	Tylosin biosynthesis (TylFa)
chmCIII	Glycosyltransferase	Tylosin biosynthesis (TylMII)

Note: The functions of some genes are putative and based on homology to genes in other macrolide biosynthetic pathways.[4]

The proposed biosynthetic pathway begins with glucose-1-phosphate, which is converted to dTDP-D-glucose. A series of enzymatic reactions, including dehydration, epimerization, reduction, and methylation, then lead to the formation of dTDP-D-**chalcose**.<sup>[4]</sup> This activated sugar is subsequently transferred to the chalconolide core by a glycosyltransferase.<sup>[4]</sup>



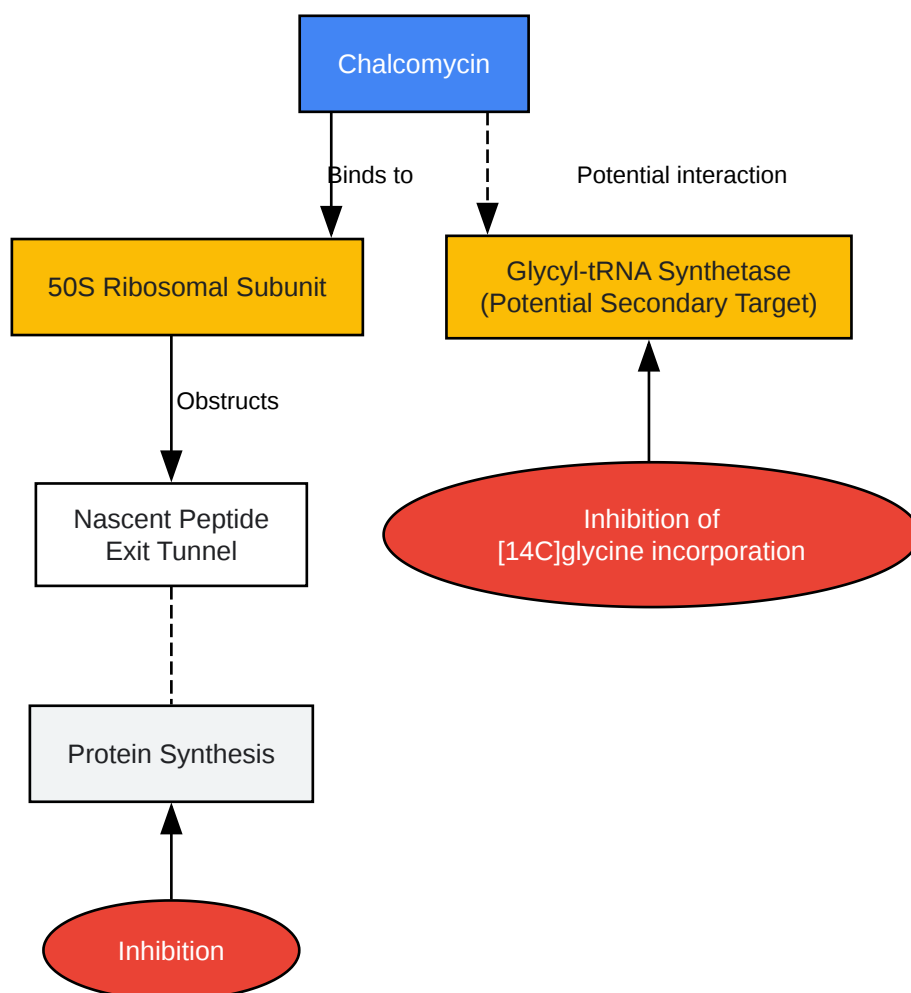
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Caption: Proposed biosynthetic pathway of chalcomycin.

## Mechanism of Action

Like other macrolide antibiotics, the primary mechanism of action of chalcomycin is the inhibition of bacterial protein synthesis.[3][6] This is achieved by binding to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel.[3][6] This binding obstructs the passage of the growing polypeptide chain, leading to the premature dissociation of peptidyl-tRNA and the cessation of protein synthesis.[6]

Interestingly, some studies suggest that chalcomycin may have a dual-action mechanism. It has been shown to inhibit the incorporation of [14C]glycine into glycyl-tRNA in *Staphylococcus aureus*, suggesting a potential secondary target in the form of glycyl-tRNA synthetase, an enzyme not typically inhibited by macrolides.[2][3] This could contribute to its potent antimicrobial activity.[3]



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Caption: Proposed mechanism of action of chalconmycin.

## Antimicrobial Activity

Chalconmycin exhibits notable activity against a range of Gram-positive bacteria.[1] Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.

Table 3: Minimum Inhibitory Concentrations (MIC) of Chalconmycin and its Derivatives

Compound	Microorganism	MIC (µg/mL)	Reference
Chalconmycin	Staphylococcus aureus (11 strains)	0.05 - 0.78	[2]
Chalconmycin	Staphylococcus aureus 209P	4	[5]
Chalconmycin	Streptococcus pyogenes (2 strains)	0.19 and 0.78	[2]
Dihydrochalconmycin	Staphylococcus aureus 209P	32	[5]
Chalconmycin E	Staphylococcus aureus 209P	>32	[3]
5-O-Mycaminosylchalconmycin	Staphylococcus aureus	>12.5	[3]
5-O-Mycaminosylchalconmycin	Streptococcus pneumoniae	>12.5	[3]

## Experimental Protocols

# Fermentation of *Streptomyces bikiniensis* and Extraction of Chalcomycin

## Materials:

- *Streptomyces bikiniensis* NRRL 2737
- Seed medium and production medium (specific compositions can be optimized)
- Shaker incubator
- Centrifuge
- Chloroform ( $\text{CHCl}_3$ )
- Sodium bicarbonate ( $\text{NaHCO}_3$ )
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Rotary evaporator

## Procedure:

- **Inoculation and Fermentation:** Inoculate the seed medium with a spore suspension or vegetative mycelium of *S. bikiniensis*. Incubate at 28-30°C with shaking for 2-3 days. Transfer the seed culture to the production medium and incubate for 5-7 days under the same conditions.
- **Harvesting:** Separate the mycelium from the culture broth by centrifugation.
- **Extraction:** Adjust the pH of the supernatant to approximately 7.8 with  $\text{NaHCO}_3$ .<sup>[2]</sup> Extract the aqueous phase multiple times with an equal volume of chloroform.<sup>[2][9]</sup>
- **Drying and Concentration:** Combine the organic extracts and dry over anhydrous  $\text{Na}_2\text{SO}_4$ .<sup>[9]</sup> Filter and concentrate the extract in vacuo using a rotary evaporator to obtain the crude chalcomycin extract.<sup>[9]</sup>

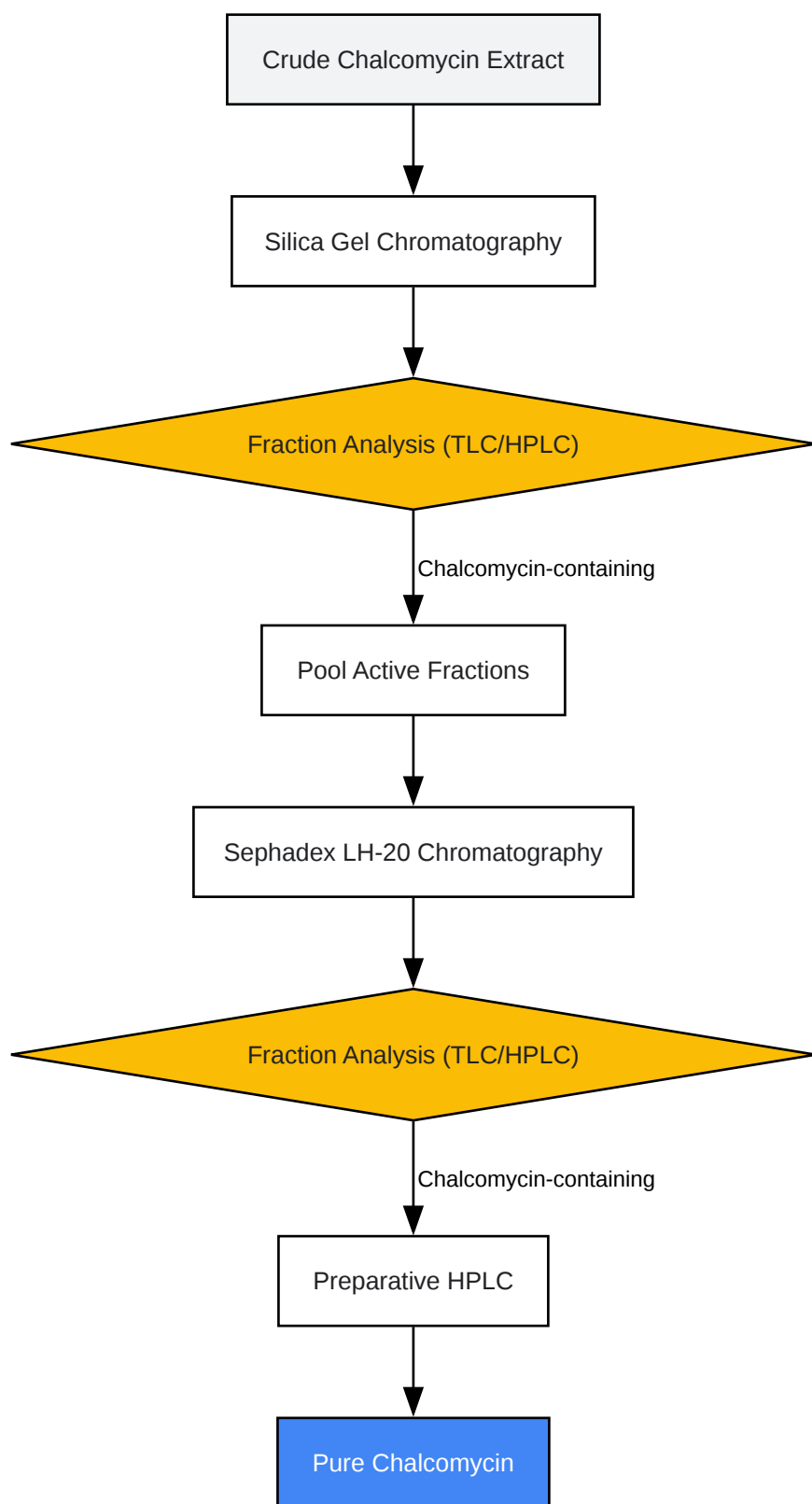
## Purification of Chalcomycin

**Materials:**

- Crude chalconomycin extract
- Silica gel for column chromatography
- Sephadex LH-20
- Solvents for chromatography (e.g., hexane, acetone, methanol, triethylamine)
- Thin Layer Chromatography (TLC) plates or High-Performance Liquid Chromatography (HPLC) system

**Procedure:**

- Silica Gel Chromatography: Subject the crude extract to flash silica gel chromatography. Elute with a gradient of acetone in hexane, often with a small percentage of triethylamine to reduce tailing.[\[2\]](#)[\[9\]](#)
- Fraction Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing chalconomycin.[\[1\]](#)
- Size-Exclusion Chromatography: Pool the active fractions, concentrate, and apply to a Sephadex LH-20 column, eluting with methanol.[\[1\]](#) This step separates compounds based on size and polarity.
- Final Purification: Further purification can be achieved by preparative HPLC to obtain pure chalconomycin.



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Caption: General workflow for the purification of chalcone.



## Structure Elucidation

Methods:

- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the compound.[\[9\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D ( $^1\text{H}$  and  $^{13}\text{C}$ ) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are crucial for determining the detailed chemical structure of chalconomycin, including the connectivity of atoms and the stereochemistry.[\[1\]](#)
- X-ray Crystallography: Single-crystal X-ray analysis provides an unambiguous determination of the three-dimensional structure.[\[1\]](#)

## Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

Materials:

- Bacterial strain of interest
- Mueller-Hinton Broth (MHB)
- Chalconomycin stock solution
- 96-well microtiter plates
- Spectrophotometer or plate reader

Procedure:

- Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it in MHB to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in the test wells.[\[10\]](#)[\[11\]](#)
- Serial Dilution: Perform a two-fold serial dilution of the chalconomycin stock solution in MHB across the wells of a 96-well plate.[\[11\]](#)

- Inoculation: Add the prepared bacterial inoculum to each well.<sup>[11]</sup> Include a growth control (no antibiotic) and a sterility control (no bacteria).
- Incubation: Incubate the plate at 35-37°C for 16-24 hours.<sup>[10][11]</sup>
- Reading Results: The MIC is the lowest concentration of chalcomycin that completely inhibits visible bacterial growth.<sup>[10][11]</sup>

## Conclusion

**Chalcose** is a defining structural feature of the antibiotic chalcomycin, distinguishing it from many other 16-membered macrolides. Its neutral character likely influences the interaction of chalcomycin with the bacterial ribosome, and further investigation into its precise role in the antibiotic's mechanism of action is warranted. The elucidation of the chalcomycin biosynthetic gene cluster has provided valuable insights into the enzymatic machinery responsible for the synthesis of this unique macrolide. The experimental protocols detailed in this guide provide a framework for researchers to further explore the chemistry, biology, and therapeutic potential of chalcomycin and its derivatives.

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